molecular formula C22H17N3O4 B2715388 1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione CAS No. 899782-69-5

1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2715388
CAS No.: 899782-69-5
M. Wt: 387.395
InChI Key: DWRPKKQXKVLXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione is a synthetic small molecule based on the pharmacologically significant quinazoline-2,4(1H,3H)-dione scaffold. This scaffold is recognized in medicinal chemistry for its diverse biological activities, making it a valuable template in anticancer drug discovery . Derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated potent inhibitory effects on the growth of multiple human tumor cell lines in vitro . Furthermore, specific analogues have been designed as novel PARP-1/2 inhibitors, showing strong cytotoxicities and the ability to potentiate the effect of other chemotherapeutic agents in cellular and in vivo models . The structure of this compound features a 3-nitrobenzyl group at the N1 position, a substitution pattern that has been successfully incorporated in the synthesis of biologically active quinazoline-dione conjugates . The 3-nitrogen functionality on the benzyl group can influence the electronic properties and potentially enhance interactions with biological targets. This product is intended for research and development purposes, specifically for investigating new anticancer agents and studying the structure-activity relationships (SAR) of nitrogen-containing heterocycles . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

899782-69-5

Molecular Formula

C22H17N3O4

Molecular Weight

387.395

IUPAC Name

3-(3-methylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C22H17N3O4/c1-15-6-4-8-17(12-15)24-21(26)19-10-2-3-11-20(19)23(22(24)27)14-16-7-5-9-18(13-16)25(28)29/h2-13H,14H2,1H3

InChI Key

DWRPKKQXKVLXNP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.

    Introduction of the 3-Nitrobenzyl Group: This step may involve nucleophilic substitution reactions where a 3-nitrobenzyl halide reacts with the quinazoline intermediate.

    Attachment of the m-Tolyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different quinazoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce quinazoline N-oxides.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the potential of quinazoline derivatives, including 1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione, as effective antibacterial agents. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Properties

A study published in 2022 investigated a series of quinazoline-2,4(1H,3H)-dione derivatives as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. The synthesized compounds were evaluated for their antimicrobial activities using the agar well diffusion method. Among the tested derivatives, several exhibited moderate to significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

CompoundInhibition Zone (mm)Minimum Inhibitory Concentration (mg/mL)
Compound 131180
Compound 1510-1275
Compound 14a1270
Compound 14b1375

The results indicated that compound 15 showed moderate activity against Candida albicans, with an inhibition zone of approximately 12 mm .

Cytotoxic Evaluation

Another study focused on the cytotoxic effects of quinazoline derivatives. The synthesis involved using various aldehydes and aminobenzamide under specific conditions to produce active compounds. The cytotoxic evaluation demonstrated that certain derivatives displayed promising results against cancer cell lines, suggesting potential applications in oncology .

Structure-Activity Relationship

The structure-activity relationship (SAR) analysis revealed that specific substitutions at the 1- and 3-positions of the quinazoline ring significantly influenced biological activity. For instance, the introduction of methoxy groups enhanced interaction with target proteins through hydrogen bonding and hydrophobic interactions .

Synthetic Methods

The synthesis of quinazoline derivatives has been extensively studied. Various methods include cyclization reactions involving chloroacetamides and different aromatic amines. These synthetic routes not only facilitate the production of desired compounds but also allow for modifications that can enhance biological activity .

Biological Activities Beyond Antibacterial Properties

Quinazoline derivatives have also been explored for their anti-inflammatory and anticancer properties. Some studies report efficacy in treating conditions such as rheumatoid arthritis and inflammatory bowel diseases. The anti-inflammatory effects were attributed to the inhibition of specific pathways involved in inflammation .

Mechanism of Action

The mechanism of action of 1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by:

    Inhibiting Enzymes: Binding to active sites of enzymes and preventing their activity.

    Interacting with Receptors: Modulating receptor activity to alter cellular signaling pathways.

    Disrupting DNA/RNA: Intercalating into DNA/RNA and affecting replication or transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural and Functional Differences
Compound Name Substituents (N1/N3) Biological Activity Potency/IC50 (Compared to Standards)
1-(3-Nitrobenzyl)-3-(m-tolyl)quinazoline N1: 3-nitrobenzyl; N3: m-tolyl Anticancer (c-Met/VEGFR-2 inhibition hypothesized) Not explicitly tested; predicted high bioavailability
N1-Allyl-N3-(3-nitrobenzyl)quinazoline (18f) N1: Allyl; N3: 3-nitrobenzyl Synthetic intermediate (no reported bioactivity) N/A
3-Substituted derivatives (2c, 4b, 4e) N1: Variable; N3: Acylhydrazone Dual c-Met/VEGFR-2 inhibition (anticancer) IC50: 0.12–0.45 µM (vs. cabozantinib)
Oxadiazole-modified derivatives N1/N3: Oxadiazole rings Antibacterial (gyrase/topoisomerase IV) MIC: 2–8 µg/mL (vs. ciprofloxacin)
  • Key Insights :
    • The N1-nitrobenzyl/N3-tolyl substitution in the target compound contrasts with N1-allyl/N3-nitrobenzyl in compound 18f, highlighting positional sensitivity in activity .
    • Derivatives with N3-acylhydrazone groups (e.g., 2c, 4b, 4e) exhibit potent dual kinase inhibition, suggesting that electron-withdrawing groups at N3 enhance anticancer activity .
    • Oxadiazole rings at both N1/N3 positions (e.g., compound III) improve antibacterial efficacy, whereas nitrobenzyl/tolyl groups may prioritize kinase targeting .

Pharmacokinetic and Physicochemical Properties

Table 2: In Silico ADME Predictions (SwissADME)
Compound Type Water Solubility (Log S) Oral Bioavailability Lipophilicity (Log P)
Target compound -3.5 (moderate) High 2.8
Cabozantinib (reference) -4.1 (low) Moderate 3.5
3-Substituted derivatives -2.9 to -3.2 High 2.1–2.6
  • Key Insights :
    • The target compound’s nitro group may reduce solubility compared to acylhydrazone derivatives but improve bioavailability over cabozantinib .
    • Lower Log P values in 3-substituted derivatives correlate with enhanced water solubility, critical for oral administration .

Research Findings and Implications

  • Anticancer Potential: While the target compound’s nitro/tolyl groups are untested, structurally similar 3-substituted derivatives (e.g., 4b) show nanomolar IC50 values against c-Met/VEGFR-2, suggesting promise for optimization .
  • Antibacterial Limitations : Unlike oxadiazole-modified analogues, the nitrobenzyl group may lack the electrophilic character required for bacterial gyrase inhibition .
  • Synthetic Accessibility : The target compound’s synthesis is less complex than oxadiazole derivatives, favoring scalable production .

Biological Activity

1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This compound features a quinazoline core with specific substitutions that may enhance its pharmacological properties. The biological activity of quinazolines has been extensively studied, revealing their potential as therapeutic agents in various medical applications.

Chemical Structure and Properties

The molecular formula for this compound is C22H17N3O4, with a molecular weight of 387.395 g/mol. The compound includes a nitrobenzyl group and a m-tolyl group, which are critical for its biological activity.

Property Value
Molecular FormulaC22H17N3O4
Molecular Weight387.395 g/mol
IUPAC Name3-(3-methylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione
CAS Number899782-69-5

Antiviral Activity

Research has indicated that quinazoline derivatives exhibit antiviral properties. A study highlighted the potential of quinazolinediones as inhibitors against respiratory syncytial virus (RSV), demonstrating cellular antiviral activity with effective concentrations (EC50) in the nanomolar range . This suggests that this compound may possess similar antiviral capabilities.

Anticancer Properties

Quinazolines have been reported to show anticancer effects through various mechanisms, including apoptosis induction and inhibition of tumor growth. The structural modifications in compounds like this compound could enhance these properties by improving selectivity towards cancer cells while minimizing toxicity to normal cells .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may act on the Na+/H+ exchanger isoform 1 (NHE-1), which is a target for managing cardiovascular diseases due to its role in cellular ion homeostasis and inflammatory responses . In vitro studies show that derivatives similar to this compound exhibit significant NHE-1 inhibitory activity.

Case Studies and Research Findings

Several studies have explored the biological activity of quinazoline derivatives:

  • Antimicrobial Activity : A series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated against both Gram-positive and Gram-negative bacteria. The results indicated moderate antimicrobial activity, suggesting that structural variations significantly influence efficacy .
  • Anti-inflammatory Effects : Compounds derived from quinazolines have shown promising anti-inflammatory properties in various models. For instance, certain derivatives were effective in reducing inflammation markers in macrophage activation assays .

Q & A

Basic: What are the common synthetic routes for 1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione?

The compound is typically synthesized via alkylation and cyclization reactions. A general procedure involves:

  • Step 1 : Reacting a quinazoline-2,4-dione core with 3-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C for 6–12 hours to introduce the 3-nitrobenzyl group .
  • Step 2 : Subsequent coupling with m-tolyl substituents via Ullmann or Buchwald-Hartwig amination, using catalytic CuI or Pd catalysts .
  • Step 3 : Purification via solvent diffusion recrystallization (e.g., ethyl acetate/hexane) to isolate the final product .
    Alternative green methods utilize CO₂ and 2-aminobenzonitrile with DBU as a catalyst, achieving >90% yields under mild conditions (150°C, 12 h) .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

  • ¹H/¹³C NMR : Assignments are made using 2D experiments (COSY, HSQC, HMBC) to confirm substituent positions and regioselectivity. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 160–170 ppm) .
  • X-ray crystallography : Resolves spatial configurations, bond angles, and hydrogen-bonding networks (e.g., C=O···H-N interactions in the quinazoline ring) .
  • Elemental analysis : Validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced: How can reaction conditions be optimized to address yield discrepancies in quinazoline-dione synthesis?

Contradictory yields (e.g., 74% vs. 89% in alkylation steps ) often arise from:

  • Catalyst selection : Transitioning from K₂CO₃ to DBU improves atom efficiency in CO₂-based routes .
  • Solvent polarity : DMF enhances nucleophilicity of intermediates compared to THF .
  • Temperature control : Lowering reaction temperatures (0–5°C) during nitration minimizes byproducts like regioisomers .
    Experimental design should include DoE (Design of Experiments) to test variables like catalyst loading, solvent, and time .

Advanced: How do researchers reconcile contradictory bioactivity data (e.g., antibacterial vs. herbicidal)?

  • Target specificity : Antibacterial activity (e.g., gyrase inhibition ) vs. herbicidal effects (e.g., weed control via ROS induction ) may stem from divergent molecular targets.
  • SAR studies : Modifying the 3-nitrobenzyl group alters electron-withdrawing effects, impacting binding to bacterial vs. plant enzymes .
  • In vitro assays : Validate target engagement using enzyme inhibition assays (IC₅₀) and compare with whole-organism models (e.g., MIC for bacteria, greenhouse trials for plants) .

Advanced: What computational strategies are employed to predict pharmacokinetic properties?

  • SwissADME : Predicts logP (lipophilicity), aqueous solubility, and BBB permeability. For example, a logP >2.5 suggests moderate blood-brain barrier penetration .
  • Molecular docking : Identifies binding poses with c-Met/VEGFR-2 kinases (key anticancer targets) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with durable interactions .

Advanced: What mechanistic insights explain the catalytic role of DBU in CO₂-based synthesis?

  • Nucleophilic activation : DBU deprotonates 2-aminobenzonitrile, enabling CO₂ insertion to form a carbamate intermediate .
  • Cyclization : Intramolecular attack of the amino group on the carbamate yields the quinazoline-dione core (rate-determining step) .
  • Kinetic studies : Reaction follows second-order kinetics with an activation energy of ~50 kJ/mol, confirmed by in situ FTIR monitoring .

Advanced: How do structural modifications at the 1- and 3-positions affect bioactivity?

  • 1-Position (3-nitrobenzyl) : Nitro groups enhance electron-deficient character, improving DNA intercalation (anticancer activity) .
  • 3-Position (m-tolyl) : Methyl groups increase hydrophobicity, boosting membrane permeability (e.g., MIC reduction from 32 µg/mL to 8 µg/mL in S. aureus ).
  • Dual substitution : Synergistic effects observed in dual kinase inhibitors (e.g., c-Met/VEGFR-2 IC₅₀ < 100 nM) .

Advanced: What strategies mitigate toxicity concerns during scale-up?

  • Phosgene alternatives : Replace toxic reagents with CO₂ in cyclization steps .
  • Waste minimization : Solvent recovery (e.g., DMF distillation) and catalytic recycling (e.g., DBU-functionalized zeolites ).
  • In silico toxicity screening : Use ProTox-II to flag derivatives with potential hepatotoxicity or mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.